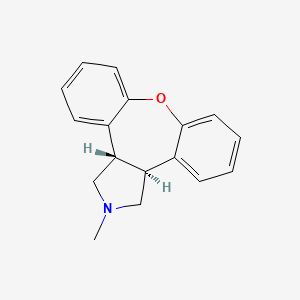
Deschloro Acenapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro Acenapine is a derivative of Acenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is structurally similar to Acenapine but lacks a chlorine atom, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Acenapine typically involves the removal of the chlorine atom from Acenapine. This can be achieved through various chemical reactions, including dehalogenation processes. Common reagents used in these reactions include palladium catalysts and hydrogen gas under specific conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Deschloro Acenapine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
Deschloro Acenapine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of dehalogenation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its potential therapeutic effects in psychiatric disorders, similar to Acenapine.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mécanisme D'action
The mechanism of action of Deschloro Acenapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The molecular targets and pathways involved include the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
Acenapine: The parent compound, used as an antipsychotic.
Desmethyl Acenapine: Another derivative with a different substitution pattern.
Cis-Acenapine: A stereoisomer with distinct pharmacological properties.
Comparison: Deschloro Acenapine is unique in its lack of a chlorine atom, which may influence its receptor binding affinities and pharmacokinetics. Compared to Acenapine, this compound may have different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1 |
Clé InChI |
ZGNIVYPANONZHS-HUUCEWRRSA-N |
SMILES isomérique |
CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


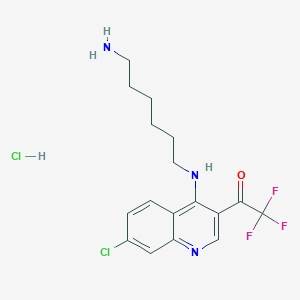
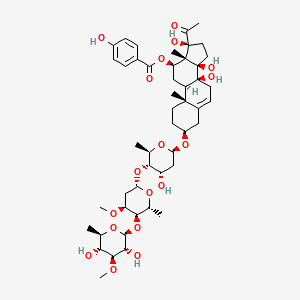
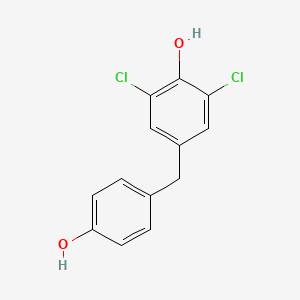
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
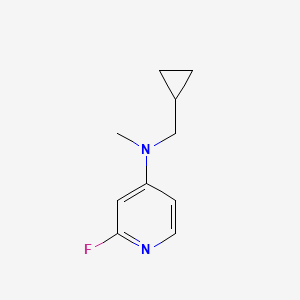
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
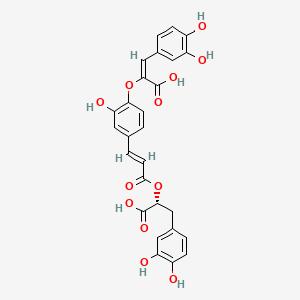
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
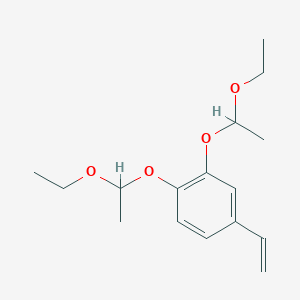
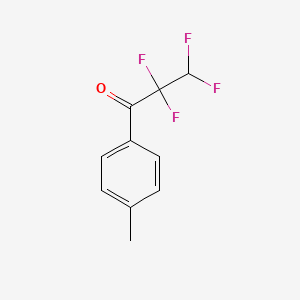
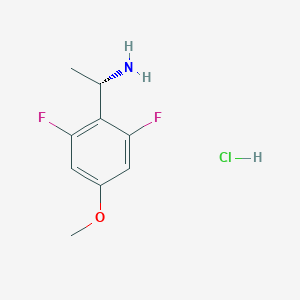
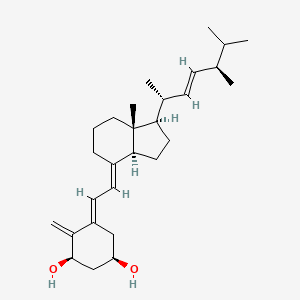
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
